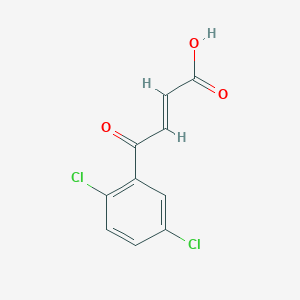
5-bromo-2-N-propylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-N-propylpyridine-2,3-diamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a bromine atom and a propyl group attached to a pyridine ring with two amino groups.
Métodos De Preparación
The synthesis of 5-bromo-2-N-propylpyridine-2,3-diamine typically involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized reaction conditions to ensure efficiency and yield.
Análisis De Reacciones Químicas
5-Bromo-2-N-propylpyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.
Reduction Reactions: The nitro group in precursor compounds can be reduced to amino groups using reducing agents like stannous chloride.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products, although detailed studies on these reactions are limited.
Aplicaciones Científicas De Investigación
5-Bromo-2-N-propylpyridine-2,3-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-bromo-2-N-propylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. detailed studies on its exact molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
5-Bromo-2-N-propylpyridine-2,3-diamine can be compared with other similar compounds, such as:
2,3-Diamino-5-bromopyridine: This compound has a similar structure but lacks the propyl group, which may affect its reactivity and applications.
2,3-Diamino-6-chloropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
5-bromo-2-N-propylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-2-3-11-8-7(10)4-6(9)5-12-8/h4-5H,2-3,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYIFMRLCBFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=N1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














